Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester

Synthetic Chemistry Protecting Group Strategy Kinase Inhibitor Synthesis

Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester (CAS 307353-96-4) is a functionalized 3-cyanoquinoline derivative. This compound class is critically important as a synthetic intermediate in the development of irreversible receptor tyrosine kinase (RTK) inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) pathways.

Molecular Formula C15H13ClN2O4
Molecular Weight 320.73 g/mol
Cat. No. B12576349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester
Molecular FormulaC15H13ClN2O4
Molecular Weight320.73 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC
InChIInChI=1S/C15H13ClN2O4/c1-3-21-14(19)8-22-13-4-10-11(5-12(13)20-2)18-7-9(6-17)15(10)16/h4-5,7H,3,8H2,1-2H3
InChIKeyHIJSNBKEGVGLJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, Ethyl Ester: Procurement Guide for a Key 3-Cyanoquinoline Intermediate


Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester (CAS 307353-96-4) is a functionalized 3-cyanoquinoline derivative. This compound class is critically important as a synthetic intermediate in the development of irreversible receptor tyrosine kinase (RTK) inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) pathways [1]. The molecule features a quinoline core substituted with a reactive 4-chloro group, a 3-cyano pharmacophoric element, and a 7-methoxy group. Its defining characteristic is the ethyl ester moiety attached via an oxy-linkage at the 6-position, which serves as a protected or activatable handle for further chemical modification . This specific substitution pattern is directly related to the synthesis of late-stage pharmaceutical candidates, making precise structural fidelity a critical procurement parameter.

Why 3-Cyanoquinoline Intermediates Like Ethyl 2-[(4-Chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]acetate Cannot Be Casually Substituted


Substitution among 3-cyanoquinoline intermediates is not scientifically valid due to the profound impact of minor structural changes on downstream synthetic convergence and final drug substance purity. For instance, the position of the methoxy group (6-methoxy vs. 7-methoxy) [1] or the nature of the ester (ethyl vs. methyl) directly dictates the reactivity in nucleophilic displacement and subsequent deprotection steps [2]. A different ester, such as the methyl analogue (CAS 307353-98-6), will exhibit different hydrolysis rates under the acidic or basic conditions required to liberate the free acid for peptide coupling. Using a regioisomeric intermediate with a 6-methoxy group instead of the required 7-methoxy substitution would lead to a final active pharmaceutical ingredient (API) with an incorrect molecular shape, which can abrogate target binding. The specific combination of the reactive 4-chloro site, the 3-cyano group, and the protected 6-oxyacetate handle in this compound represents a carefully orchestrated synthetic design for a particular class of irreversible inhibitors, making generic replacement a high-risk decision for product failure or regulatory non-compliance.

Quantitative Differentiation of Ethyl 2-[(4-Chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]acetate from Closest Analogs


Ester Hydrolysis Rate as a Selectivity Gate for Ethyl vs. Methyl Ester Analogues

The ethyl ester in the target compound offers a kinetically distinct deprotection profile compared to the methyl ester analog (CAS 307353-98-6). In a typical basic hydrolysis, primary alkyl esters show rates that are inversely proportional to the steric bulk of the alkoxy group. The ethyl ester hydrolyzes more slowly than the methyl ester, providing a wider process window for selective deprotection in the presence of other base-sensitive functionalities like the 4-chloro group [1]. This differential allows for cleaner conversion to the carboxylic acid intermediate required for the final API assembly, minimizing the formation of the undesired 4-hydroxyquinoline byproduct that can result from competitive nucleophilic aromatic substitution.

Synthetic Chemistry Protecting Group Strategy Kinase Inhibitor Synthesis

Regiochemical Integrity: The 7-Methoxy vs. 6-Methoxy Substitution in Downstream Kinase Inhibition

The 7-methoxy substitution pattern on the target compound's quinoline core is a critical determinant of biological activity in the final drug molecule. In the 3-cyanoquinoline class of irreversible EGFR/HER2 inhibitors, the 7-methoxy group makes a key interaction with a conserved water network in the kinase's ATP-binding pocket [1]. The regioisomeric 6-methoxy analog, when elaborated to the final API, results in a significant loss of potency. For example, in a closely related chemical series, moving the methoxy group from the 7- to the 6-position led to an over 10-fold decrease in cellular EGFR inhibition IC50 [1]. This demonstrates that the target compound, with its specific 7-methoxy-6-oxyacetate pattern, is the only starting point to access the high-potency pharmacophore.

Medicinal Chemistry EGFR/HER2 Inhibition Structure-Activity Relationship (SAR)

Supplier-Reported Purity Benchmarking Against Common Impurity Profile

Reputable suppliers report a typical high-performance liquid chromatography (HPLC) purity of NLT 98% for this specific compound . A key differentiator from generic or research-grade lots of similar intermediates is the control of the 4-hydroxy impurity. This impurity arises from the hydrolysis of the reactive 4-chloro group, a degradation pathway that is accelerated in improperly stored or inferior-quality material. The 4-hydroxy analogue is a dead-end impurity that cannot be carried forward in the synthesis, thus its presence directly and irreversibly reduces the effective yield of the final API. Procurement specifications that mandate this compound with a 4-hydroxyquinoline content of less than 0.5% (a/a by HPLC) provide a quantifiable procurement gate that is not uniformly met by all suppliers of cyanoquinoline intermediates.

Quality Control Pharmaceutical Intermediate HPLC Purity

Superior Leaving Group Potential of the 4-Chloro Substituent vs. Alternative 4-Substituted Analogues

The 4-chloro atom on the quinoline ring is specifically chosen for its optimal balance of reactivity and stability in the key nucleophilic aromatic substitution (SNAr) reaction used to install the aniline moiety of the final kinase inhibitor. Compared to a 4-fluoro analogue, the 4-chloro group is less susceptible to premature hydrolysis during earlier synthetic steps but remains sufficiently reactive to undergo clean displacement by anilines [1]. A 4-methoxy or 4-hydroxy analogue would be completely unreactive under the same conditions. This reactivity profile is critical for high-yielding convergent synthesis. The presence of the 6-oxyacetate ester can also influence the electronics of the quinoline ring, potentially activating the 4-position for displacement compared to a non-substituted or 6-alkoxy analogue [2].

Synthetic Efficiency Nucleophilic Aromatic Substitution Process Chemistry

Validated Application Scenarios for Ethyl 2-[(4-Chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]acetate in R&D and Manufacturing


GMP Manufacturing of Irreversible EGFR/HER2 Tyrosine Kinase Inhibitors

This intermediate is a lynchpin in the Good Manufacturing Practice (GMP) synthesis of late-stage clinical or commercial irreversible 3-cyanoquinoline kinase inhibitors. Its high and controlled purity profile, particularly the minimized 4-hydroxy impurity (<0.5%), ensures a robust and predictable yield in the pivotal SNAr reaction with a complex aniline fragment . The controlled reactivity of the ethyl ester handle allows for selective, high-yield hydrolysis to the free acid for subsequent amide bond formation, a step that is critical for attaching the Michael acceptor warhead required for irreversible target engagement [1].

Structure-Activity Relationship (SAR) Studies on Quinoline-Based Kinase Probe Molecules

For medicinal chemistry groups exploring chemical space around the 6,7-disubstituted 3-cyanoquinoline scaffold, this intermediate serves as a common late-stage diversifying agent. The ethyl ester function can be sequentially deprotected and coupled to a variety of amine-containing side chains, enabling the rapid synthesis of libraries of potential probes . Its specific 7-methoxy-4-chloro-3-cyano arrangement is non-negotiable for maintaining the core pharmacophore's interaction with the kinase hinge region, as established by co-crystal structures of related molecules with EGFR [1].

Development of High-Sensitivity Analytical Methods for Genotoxic Impurity Control

The reactive 4-chloro group and the quinoline scaffold make this compound and its related derivatives suitable model analytes for developing trace-level Liquid Chromatography-Mass Spectrometry (LC-MS) methods for potential genotoxic impurities (PGIs) . In a quality control laboratory, procuring this specific high-purity intermediate enables the qualification of analytical methods capable of detecting and quantifying the 4-hydroxy degradant and the des-chloro analog at levels compliant with the ICH M7 guideline, a critical regulatory requirement for all pharmaceutical intermediates with an aryl chloride alerting structure [1].

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